molecular formula C21H27N3O4 B2839972 2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate CAS No. 1705207-46-0

2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate

Cat. No. B2839972
CAS RN: 1705207-46-0
M. Wt: 385.464
InChI Key: NWSIUQQETLRGIE-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, highlighting their moderate to significant antibacterial activity. These compounds were characterized using 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

Antimicrobial Activity

  • Research on novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles demonstrated significant antibacterial and moderate antifungal activities. These compounds were evaluated using molecular docking studies with proteins from Escherichia coli and Candida albicans (Vankadari et al., 2013).

Biological Evaluation

  • A study synthesized newer carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities. Compounds exhibited significant antibacterial and antifungal activities, with some showing activity against the human breast cancer cell line MCF7 (Sharma et al., 2014).

Catalytic Properties

  • Research on a nonanuclear Ni(II) cluster synthesized from a pyridyl-alcohol ligand explored its magnetic and catalytic properties for ethylene oligomerization. The structure was confirmed by X-ray single crystal diffraction (Massard et al., 2014).

Structural Analysis

  • A study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound structurally related to oxadiazole, revealed insights into its conformation and intramolecular interactions (Li et al., 2015).

Corrosion Inhibition

  • An investigation into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid was conducted. The study utilized gravimetric, electrochemical, SEM, and computational methods to assess the inhibitors' effectiveness (Ammal et al., 2018).

properties

IUPAC Name

[2-methyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-14-8-5-6-10-17(14)19-22-18(28-23-19)12-16-9-7-11-24(13-16)20(26)21(3,4)27-15(2)25/h5-6,8,10,16H,7,9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSIUQQETLRGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate

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